molecular formula C13H11NO B3047829 Methanone, (4-methylphenyl)-4-pyridinyl- CAS No. 14548-30-2

Methanone, (4-methylphenyl)-4-pyridinyl-

Cat. No.: B3047829
CAS No.: 14548-30-2
M. Wt: 197.23 g/mol
InChI Key: BCMJOPYGJGOYJH-UHFFFAOYSA-N
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Description

Methanone, (4-methylphenyl)-4-pyridinyl- is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanone, (4-methylphenyl)-4-pyridinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, (4-methylphenyl)-4-pyridinyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Molecular Characterization

Methanone derivatives, including compounds with a structure similar to Methanone, (4-methylphenyl)-4-pyridinyl-, have been synthesized and characterized, providing insights into their crystal and molecular structures. For instance, a study on the crystal and molecular structure of a related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, highlighted its crystallization in the monoclinic space group and the presence of intermolecular hydrogen bonds, which could have implications for its reactivity and potential applications in material science or pharmaceuticals (Lakshminarayana et al., 2009).

Synthesis and Chemical Properties

The synthesis and structural elucidation of methanone derivatives have been a focus of several studies, which detail the procedures for creating these compounds and analyzing their chemical properties. For example, research on the synthesis and crystal structure of [2-(4-chlorobenzoyloxy)-5-methylphenyl]-(4-methylphenyl)methanone provided valuable information on its molecular structure, showcasing the discrepancies between carbonyl group bond lengths and highlighting the presence of intermolecular hydrogen bonds (Naveen et al., 2007).

Potential Applications in Material Science and Pharmacology

The research into methanone derivatives extends beyond their synthesis and structural analysis, touching on potential applications in fields such as material science and pharmacology. For instance, studies on the nonlinear optical properties and thermal stability of certain methanone derivatives could pave the way for their use in optoelectronic devices and other technological applications (Revathi et al., 2018).

Antimicrobial Activity

Some methanone derivatives have been evaluated for their antimicrobial activity, offering insights into their potential as therapeutic agents. A study on the synthesis and antimicrobial activity of certain pyrazole and pyridylmethanone derivatives demonstrated significant antibacterial and antifungal efficacy, suggesting their potential in developing new antimicrobial compounds (Yar et al., 2006).

Mechanism of Action

Target of Action

The primary targets of Methanone, (4-methylphenyl)-4-pyridinyl-, also known as Pyridin-4-yl-(p-tolyl)methanone, are currently unknown

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s challenging to determine the exact biochemical pathways affected by Methanone, (4-methylphenyl)-4-pyridinyl-

Result of Action

The molecular and cellular effects of Methanone, (4-methylphenyl)-4-pyridinyl- are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how Methanone, (4-methylphenyl)-4-pyridinyl- interacts with its targets and exerts its effects.

Properties

IUPAC Name

(4-methylphenyl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-2-4-11(5-3-10)13(15)12-6-8-14-9-7-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMJOPYGJGOYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536858
Record name (4-Methylphenyl)(pyridin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14548-30-2
Record name (4-Methylphenyl)(pyridin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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